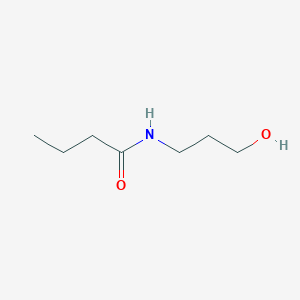

N-(3-Hydroxypropyl)butyramide

Description

Historical Context and Early Research on Butyramide (B146194) Derivatives

The study of N-(3-Hydroxypropyl)butyramide is rooted in the broader historical context of research into butyramide and its derivatives. Butyramide, the amide of butyric acid, is a simple organic compound that has been known for over a century. solubilityofthings.com Early research on butyramide derivatives was often driven by the desire to modify the properties of butyric acid, a short-chain fatty acid known for its unpleasant odor, to create compounds with more favorable characteristics for various applications. vulcanchem.comfda.gov

Butyramide derivatives have been explored for a range of potential biological activities, including anticonvulsant and anti-inflammatory effects. solubilityofthings.come-ceo.orgthegoodscentscompany.comacs.org The core structure of butyramide provides a scaffold that can be chemically modified in numerous ways to generate a diverse library of compounds with distinct physicochemical and biological properties. e-ceo.orgthegoodscentscompany.com These modifications can influence factors such as solubility, stability, and the ability to interact with biological targets. e-ceo.orgthegoodscentscompany.com

Significance in Chemical Biology and Medicinal Chemistry Research

This compound and related compounds are significant in chemical biology and medicinal chemistry as tools to probe biological systems and as potential starting points for drug discovery. The presence of both a hydroxyl group and an amide group in this compound allows for various molecular interactions, including hydrogen bonding, which can be crucial for binding to biological targets like enzymes and receptors.

Researchers in medicinal chemistry often synthesize and study libraries of such derivatives to understand structure-activity relationships (SAR). idrblab.net By systematically altering the structure of the parent compound and observing the effects on its biological activity, scientists can identify key chemical features responsible for its therapeutic or biological effects. This knowledge can then be used to design more potent and selective compounds.

Overview of Current Research Landscape and Emerging Areas

While extensive research has been conducted on various butyramide derivatives, this compound itself is not as widely studied as some of its more complex counterparts, such as Dexpanthenol. e-ceo.orgthegoodscentscompany.comnih.gov Current research on butyramide derivatives continues to explore their potential in treating a variety of conditions. e-ceo.orgthegoodscentscompany.com An emerging area of interest is the development of butyrate (B1204436) prodrugs, which are inactive compounds that are converted into butyrate in the body. This approach aims to overcome the challenges associated with the direct administration of butyric acid. vulcanchem.comfda.gov

Structure

3D Structure

Properties

CAS No. |

137160-71-5 |

|---|---|

Molecular Formula |

C7H15NO2 |

Molecular Weight |

145.20 g/mol |

IUPAC Name |

N-(3-hydroxypropyl)butanamide |

InChI |

InChI=1S/C7H15NO2/c1-2-4-7(10)8-5-3-6-9/h9H,2-6H2,1H3,(H,8,10) |

InChI Key |

BXZXQTXKLQAOEF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NCCCO |

Origin of Product |

United States |

Chemical and Physical Properties

The fundamental properties of N-(3-Hydroxypropyl)butyramide are summarized below.

| Property | Value | Source |

| IUPAC Name | N-(3-hydroxypropyl)butanamide | Current time information in Bangalore, IN.nih.gov |

| Synonyms | This compound, n-(3-hydroxypropyl)butanamide | Current time information in Bangalore, IN.nih.gov |

| CAS Number | 137160-71-5 | Current time information in Bangalore, IN.nih.gov |

| Molecular Formula | C7H15NO2 | Current time information in Bangalore, IN.nih.gov |

| Molecular Weight | 145.20 g/mol | Current time information in Bangalore, IN.nih.gov |

This table is interactive. Click on the headers to sort.

Advanced Structural Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of N-(3-Hydroxypropyl)butyramide. These techniques rely on the interaction of the molecule with electromagnetic radiation to provide a "fingerprint" of its chemical makeup.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of this compound. rsc.org Based on its structure, the following table outlines the expected NMR spectral data.

| Parameter | Description |

| ¹H NMR | Expected signals would correspond to the protons of the butyl group (triplet for the terminal methyl, multiplets for the methylene (B1212753) groups), the N-H proton (a broad singlet), and the protons of the 3-hydroxypropyl group (multiplets for the methylene groups and a triplet for the hydroxyl proton). chemicalbook.com |

| ¹³C NMR | Distinct signals would be anticipated for each of the seven carbon atoms in the molecule, including the carbonyl carbon of the amide group, the carbons of the butyl chain, and the carbons of the 3-hydroxypropyl chain. rsc.org |

| 2D NMR | Techniques such as COSY and HSQC would be used to establish connectivity between protons and carbons, confirming the overall structure. rsc.org |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. rsc.org The spectrum is characterized by absorption bands corresponding to specific molecular vibrations.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| N-H stretch (amide) | 3100-3500 (moderate) |

| C-H stretch (alkane) | 2850-3000 |

| C=O stretch (amide I) | 1630-1680 |

| N-H bend (amide II) | 1550-1620 |

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and confirming the structure. nist.gov For this compound, the molecular ion peak [M]+ would be expected at m/z 145.11. nih.gov Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group and the hydroxyl group.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity. researchgate.net The choice of method depends on the compound's properties and the analytical requirements.

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. sielc.com A typical HPLC method for purity assessment would involve a reversed-phase column.

| Parameter | Typical Conditions |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) sielc.com |

| Mobile Phase | A gradient or isocratic mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). pensoft.netlgcstandards.com |

| Detection | UV detection at a low wavelength (e.g., ~210 nm) due to the lack of a strong chromophore, or a universal detector like an Evaporative Light Scattering Detector (ELSD). sigmaaldrich.com |

| Flow Rate | 1.0 mL/min sielc.com |

| Temperature | Ambient or controlled (e.g., 30 °C) lgcstandards.com |

For GC analysis, this compound, being a polar and relatively non-volatile compound, would likely require derivatization to increase its volatility and thermal stability. nist.gov Silylation is a common derivatization technique for hydroxyl and amide groups. nist.gov

| Parameter | Typical Conditions |

| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS). nist.govderpharmachemica.com |

| Carrier Gas | Helium or Nitrogen. google.com |

| Inlet Temperature | 250 °C |

| Oven Program | A temperature gradient, for example, starting at a lower temperature and ramping up to around 280-300 °C. google.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS). google.com |

SFC is a normal-phase chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. agilexbiolabs.com It is particularly useful for the analysis and purification of chiral and thermally labile molecules. agilexbiolabs.com

| Parameter | Typical Conditions |

| Column | Packed columns similar to those used in HPLC. agilexbiolabs.com |

| Mobile Phase | Supercritical CO₂ with a polar co-solvent (modifier) such as methanol or ethanol. pensoft.net |

| Temperature | Above the critical temperature of the mobile phase (e.g., >31 °C for CO₂). agilexbiolabs.com |

Back-Pressure Regulator: To maintain the supercritical state. pensoft.net

Quantitative Bioanalytical Method Development and Validation for Research Studies

The quantitative determination of this compound in biological matrices such as plasma or urine is crucial for pharmacokinetic studies. google.com LC-MS/MS is the gold standard for such bioanalytical applications due to its high sensitivity and selectivity. researchgate.net

An LC-MS/MS method for this compound would involve optimizing several parameters to ensure accurate and reliable quantification. biopharmaservices.com

Method Development: The development process involves selecting an appropriate internal standard (ideally a stable isotope-labeled version of the analyte), optimizing sample preparation (e.g., protein precipitation or liquid-liquid extraction), and fine-tuning the chromatographic and mass spectrometric conditions. biopharmaservices.comnist.gov

Validation Parameters: A bioanalytical method must be validated to demonstrate its reliability. Key validation parameters are outlined in the table below.

| Validation Parameter | Description |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. google.com |

| Accuracy | The closeness of the measured concentration to the true concentration. sielc.com |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. sielc.com |

| Linearity and Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. sielc.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

| Stability | The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals. |

LC-MS/MS System Configuration: A typical system would consist of a high-performance liquid chromatograph coupled to a tandem mass spectrometer.

| Component | Description |

| LC System | UPLC or HPLC system for rapid and efficient separation. |

| Ionization Source | Electrospray Ionization (ESI) in positive mode would be suitable for this compound. |

| Mass Analyzer | A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. |

Determination of Limits of Detection (LOD) and Quantification (LOQ) in Research Contexts

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. Current time information in Bangalore, IN. These parameters are essential for analyzing trace impurities or low-level concentrations of a substance. In a research context, establishing these limits is a key part of method validation. ich.orgnpra.gov.my

Several methods are employed to determine LOD and LOQ, with the most common approaches being:

Based on Signal-to-Noise Ratio: This approach is suitable for analytical methods that exhibit baseline noise. europa.eu The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1. drugfuture.com

Based on the Standard Deviation of the Response and the Slope: This widely used method calculates LOD and LOQ using the slope of the calibration curve and the standard deviation of the response. atamanchemicals.com The formulas are generally expressed as:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

Where σ is the standard deviation of the blank or the residual standard deviation of the regression line, and S is the slope of the calibration curve. atamanchemicals.com

Illustrative Data for Analytical Method Validation:

While specific experimental data for this compound is not available, the following table illustrates how LOD and LOQ values might be presented for a hypothetical HPLC-UV method.

| Parameter | Method | Illustrative Value |

| Limit of Detection (LOD) | Signal-to-Noise | 0.05 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise | 0.15 µg/mL |

| Limit of Detection (LOD) | Calibration Curve | 0.06 µg/mL |

| Limit of Quantification (LOQ) | Calibration Curve | 0.20 µg/mL |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Stability Studies and Degradation Product Analysis in Academic Contexts

Stability studies are performed to understand how the quality of a chemical substance varies over time under the influence of environmental factors such as temperature, humidity, and light. nih.gov Forced degradation studies, a component of these stability programs, are conducted under more severe conditions to identify potential degradation products and establish degradation pathways. guidechem.com

In an academic setting, these studies for a compound like this compound would typically involve:

Stress Conditions: Exposing the compound to acidic, basic, oxidative, thermal, and photolytic stress. guidechem.com For instance, a related compound, Dexpanthenol, is known to be hydrolyzed by strong acids and alkali. nih.gov

Analytical Monitoring: Using a stability-indicating analytical method, often HPLC, to separate the parent compound from any degradation products that may form.

Identification of Degradants: Characterizing the structure of significant degradation products using techniques like mass spectrometry (MS) coupled with liquid chromatography (LC-MS).

Hypothetical Degradation Profile:

The following table provides a hypothetical summary of a forced degradation study for this compound, outlining the conditions and potential observations.

| Stress Condition | Conditions | Hypothetical Observations |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Potential hydrolysis of the amide bond, leading to the formation of butyric acid and 3-aminopropan-1-ol. |

| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Similar to acid hydrolysis, with the formation of the corresponding carboxylate salt and amine. |

| Oxidation | 3% H₂O₂, RT, 24h | Oxidation of the primary alcohol group to an aldehyde or carboxylic acid could be anticipated. |

| Thermal | 80°C, 48h | Minimal degradation expected if the compound is thermally stable. |

| Photolytic | UV/Vis light, 7 days | Potential for photolytic degradation depending on the chromophores present in the molecule. |

This table presents a hypothetical degradation profile and is not based on experimental results for this compound.

No Publicly Available Data on the Specific Biological Mechanisms of this compound

Following a comprehensive review of scientific literature and chemical databases, there is currently no publicly available research detailing the specific mechanisms of action and molecular interactions of the chemical compound This compound (CAS 137160-71-5) in biological systems. The information required to populate the requested article outline—including molecular targets, receptor binding, enzyme inhibition, and modulation of cellular pathways such as apoptosis and proliferation—is not present in the accessible scientific domain.

While the compound this compound is cataloged in chemical databases such as PubChem, these entries primarily contain chemical and physical properties without associated biological activity data. nih.gov Searches for biological studies, bioassays, or pharmacological evaluations linked to this specific molecule did not yield any relevant results.

It is important to distinguish this compound from the structurally different and extensively researched compound Dexpanthenol ((R)-2,4-Dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutyramide). nih.govnist.gov Dexpanthenol is a well-known provitamin of B5 with documented effects on cell proliferation and wound healing. nih.govatamanchemicals.com However, these findings are specific to Dexpanthenol and cannot be attributed to this compound due to their distinct molecular structures.

Research literature does describe other complex molecules that contain a butyramide (B146194) or N-(3-hydroxypropyl) substructure. bldpharm.comontosight.aiontosight.ai Nevertheless, the biological activities of these larger, more complex compounds are determined by their entire structure and cannot be extrapolated to infer the specific actions of this compound itself.

Given the strict requirement to focus solely on this compound and the absence of scientific data on its biological interactions, it is not possible to generate a scientifically accurate article that adheres to the provided detailed outline.

Modulation of Cellular Signaling Pathways

Oxidative Stress and Redox Homeostasis Modulation

There is currently no specific scientific literature available that details the effects of this compound on oxidative stress or its potential role in modulating redox homeostasis in biological systems. nih.govnih.govresearchgate.netscientificarchives.commdpi.com While the concepts of oxidative stress and redox balance are critical in understanding cellular health and disease, research has not yet been published that investigates the interaction of this particular compound with reactive oxygen species (ROS) or endogenous antioxidant systems. nih.govmdpi.com

Studies on structurally related but more complex molecules, such as D-Panthenol ((R)-2,4-Dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutyramide), have shown protective effects against oxidative stress. sigmaaldrich.comnih.gov However, these findings cannot be directly extrapolated to this compound due to differences in chemical structure.

Inflammatory Cascade Modulation

Similarly, there is a lack of published research on the specific role of this compound in modulating the inflammatory cascade. The complex signaling pathways involved in inflammation, including the release of cytokines and the activity of inflammatory cells, have not been studied in the context of this compound. researchgate.netgoogle.com

For comparison, derivatives like Dexpanthenol have demonstrated anti-inflammatory properties, and other molecules incorporating a 3-hydroxypropylamide moiety have been investigated as derivatives of known anti-inflammatory drugs. nih.govontosight.ai However, no dedicated studies on the intrinsic anti-inflammatory activity of this compound itself are available.

Structure-Activity Relationship (SAR) and Structure-Kinetic Relationship (SKR) Studies

No structure-activity relationship (SAR) or structure-kinetic relationship (SKR) studies for this compound are available in the public domain. Such studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity and the kinetics of its interaction with a biological target. unimi.ituniversiteitleiden.nlwhiterose.ac.ukuniversiteitleiden.nlrsc.org The absence of this research indicates that the compound has likely not been a subject of extensive drug discovery or optimization programs.

Design and Synthesis of SAR Libraries

Consistent with the lack of SAR studies, there is no information on the design and synthesis of focused chemical libraries based on the this compound scaffold. The creation of such libraries, where parts of the molecule are systematically varied, is a key step in exploring the chemical space around a hit compound to identify more potent or selective analogues. acs.orgacs.org

Computational Modeling and Docking Simulations for SAR/SKR

No computational studies, such as molecular docking or molecular dynamics simulations, have been published for this compound. These in silico methods are crucial for predicting how a ligand might bind to a protein's active site and for rationalizing structure-activity relationships at a molecular level. researchgate.netnih.govjscimedcentral.com The lack of such data further suggests that the molecular targets and binding interactions of this compound remain unexplored.

Ligand Binding Kinetics and Receptor Residence Time

There is no available data on the ligand binding kinetics, such as association (k_on) and dissociation (k_off) rates, for this compound. escholarship.orgdomaintherapeutics.cananotempertech.com Consequently, its receptor residence time—a critical parameter that can correlate with in vivo efficacy—is unknown. nih.govexcelleratebio.comucsd.edufrontiersin.orgucl.ac.ukresearchgate.net Understanding the kinetic profile of a compound's interaction with its target is an increasingly important aspect of drug development, but this information is not available for this compound. universiteitleiden.nl

Applications in Preclinical Research

Use as a Research Tool

N-(3-Hydroxypropyl)butyramide can serve as a valuable research tool in various in vitro and in vivo studies. Its relatively simple structure makes it a useful building block for the synthesis of more complex molecules. idrblab.net In preclinical research, it can be used as a starting point for the development of new therapeutic agents. By modifying its structure, researchers can explore how changes in chemical composition affect its biological activity, a fundamental aspect of drug discovery. thegoodscentscompany.com

Metabolic Pathways and Biotransformation of N 3 Hydroxypropyl Butyramide

In Vivo Metabolic Fate Studies in Animal Models

Direct in vivo metabolic studies on N-(3-Hydroxypropyl)butyramide in animal models are not extensively available in scientific literature. However, research on analogous compounds allows for a reasoned estimation of its metabolic journey. For example, studies on N-(1-carbamoyl-2-phenyl-ethyl) butyramide (B146194), another butyric acid derivative, show that it functions as a butyric acid releaser through hydrolysis. nih.govresearchgate.netmdpi.com This suggests that a principal metabolic route for this compound would be the enzymatic cleavage of its amide bond.

Furthermore, research on more complex butyramide derivatives, such as cilostamide, in rats has identified hydroxylation as a major metabolic pathway. tandfonline.com This implies that the alkyl chains of this compound could undergo oxidation. The general principles of xenobiotic metabolism in rodents, which include Phase I (functionalization) and Phase II (conjugation) reactions, are expected to apply. europa.eu

Table 1: Potential In Vivo Metabolic Reactions for this compound Based on Analogous Compounds

| Metabolic Reaction | Description | Supporting Evidence from Related Compounds |

| Amide Hydrolysis | Cleavage of the amide bond to form butyric acid and 3-aminopropanol. | N-(1-carbamoyl-2-phenyl-ethyl) butyramide serves as a butyric acid releaser. nih.govresearchgate.netmdpi.com |

| Alkyl Hydroxylation | Introduction of a hydroxyl (-OH) group onto the butyryl or propyl side chains. | Hydroxylation is a primary metabolic route for the butyramide derivative, cilostamide. tandfonline.com |

| Oxidation | Subsequent oxidation of the alcohol groups to aldehydes and then to carboxylic acids. | This is a common pathway in the metabolism of xenobiotics. europa.eu |

| Conjugation | Formation of glucuronide or sulfate (B86663) conjugates of hydroxylated metabolites to facilitate excretion. | This is a standard Phase II metabolic pathway for xenobiotics. europa.eu |

Enzymatic Biotransformation and Identification of Metabolites

The enzymatic breakdown of this compound is likely facilitated by several well-known enzyme systems, leading to various metabolites.

The primary enzymes expected to be involved in the metabolism of this compound include:

Amidases and Hydrolases : The hydrolysis of the amide linkage is a key step. Fatty Acid Amide Hydrolase (FAAH) is a crucial enzyme in the degradation of numerous endogenous fatty acid amides and is a prime candidate for hydrolyzing this compound. nih.govnih.govmdpi.com Other carboxylesterases and amidases in the liver and other tissues may also contribute to this process. scispace.com

Cytochrome P450 (CYP450) Enzymes : This superfamily of enzymes is fundamental to Phase I metabolism, catalyzing the oxidation of a wide array of foreign compounds. mdpi.comnih.gov CYP450 enzymes, particularly from the CYP1, CYP2, and CYP3 families, are likely to hydroxylate the alkyl portions of the this compound molecule. tandfonline.commdpi.commdpi.com

Dehydrogenases : Following hydroxylation, alcohol and aldehyde dehydrogenases would likely be involved in the further oxidation of the resulting alcohol and aldehyde functional groups into carboxylic acids.

The biotransformation of this compound can result in the formation of molecules with known biological significance.

The hydrolysis of the amide bond would yield butyric acid and 3-aminopropanol . Butyric acid is a short-chain fatty acid known for its role as an energy source for colon cells and its anti-inflammatory properties, positioning this compound as a potential prodrug for butyrate (B1204436) delivery. nih.govmdpi.com The other hydrolysis product, 3-aminopropanol, can be further metabolized, potentially to β-alanine, and derivatives of 3-aminopropanol have been noted for their own biological activities. tandfonline.comnih.gov It is also conceivable that hydroxylated metabolites of the parent compound could exhibit biological activity, though this remains speculative without direct experimental data.

Microbial and Enzymatic Degradation of the Compound and Related Structures

The breakdown of this compound by microorganisms is an important aspect of its environmental fate.

Although no studies have specifically isolated microorganisms that degrade this compound, research on other amides indicates that various bacteria and fungi are capable of this process. scispace.com Genera such as Pseudomonas, Bacillus, Rhodococcus, and Aspergillus have been shown to utilize amides as nutrient sources. scispace.comdntb.gov.uamdpi.comnih.gov For example, Pseudomonas aeruginosa is known to grow on butyramide. The isolation of such microbes typically utilizes enrichment cultures with the target compound as the sole source of carbon or nitrogen. mdpi.comscielo.br

Table 2: Examples of Microbial Genera Capable of Degrading Amides and Related Compounds

| Microbial Genus | Example Compound(s) Degraded | Typical Source of Isolation | Reference(s) |

| Pseudomonas | Various amides, including butyramide | Soil, wastewater | mdpi.com |

| Bacillus | Various amides, poly(3-hydroxybutyrate) | Soil | nih.gov |

| Rhodococcus | Conversion of butyronitrile (B89842) to butyramide | Not specified | dntb.gov.ua |

| Aspergillus | Butyramide, other short-chain amides | Not specified | scispace.com |

| Arthrobacter | N-acylhomoserine lactones (contain amide bonds) | Plant rhizosphere | scispace.com |

The microbial degradation of this compound is expected to be initiated by an amidase (or acylamidase), an enzyme that catalyzes the hydrolysis of the amide bond to produce butyric acid and 3-aminopropanol.

Probable Degradation Pathway:

Amide Hydrolysis : The primary enzymatic attack cleaves the amide bond. this compound + H₂O → Butyric Acid + 3-Aminopropanol

Metabolism of Products :

Butyric Acid : This can be readily metabolized by many microorganisms via β-oxidation and the citric acid cycle, ultimately leading to carbon dioxide and water.

3-Aminopropanol : This can be oxidized to β-alanine, which is a common metabolite that can be further utilized by microorganisms. Studies on the microbial degradation of the related compound panthenol confirm the hydrolysis to 3-aminopropanol and its subsequent oxidation to β-alanine. tandfonline.com

Kinetics of Degradation: The rate of microbial degradation of amides typically follows Michaelis-Menten kinetics, where the rate is dependent on the concentration of the substrate. nih.gov This rate is influenced by environmental conditions like pH, temperature, and the availability of other nutrients. mdpi.com The kinetics can vary, with some studies showing first-order kinetics at low substrate concentrations. frontiersin.org

Preclinical Biological Activity Studies in Research Models

In Vivo Animal Models

Evaluation in Disease Models (e.g., inflammation, oxidative stress-induced injury, neuroinflammation)A comprehensive search yielded no in vivo studies in animal models for N-(3-Hydroxypropyl)butyramide. Its effects in the context of diseases characterized by inflammation, oxidative stress, or neuroinflammation have not been reported.

An article focusing on the requested preclinical biological activity of this compound cannot be generated at this time.

A thorough search for peer-reviewed studies and publicly available research data concerning the "Assessment of Cellular and Tissue Responses" and "Pharmacokinetic and Pharmacodynamic Characterization in Animal Models" for the specific compound this compound did not yield sufficient information to construct a detailed and scientifically accurate article as per the provided outline. The requested in-depth data on cellular and tissue responses, as well as pharmacokinetic and pharmacodynamic profiles in animal models, appear to be unavailable in the public domain.

To provide a comprehensive and accurate article that meets the specified requirements, including data tables and detailed research findings, access to specific preclinical study reports or publications is necessary. Without such sources, any attempt to generate the requested content would be speculative and would not adhere to the required standards of scientific accuracy.

Applications As Research Probes and in Material Science Research

Development as Molecular Probes for Biological Research

While direct research on N-(3-Hydroxypropyl)butyramide as a molecular probe is not extensively documented, its structural features suggest potential in this area. Molecular probes are small molecules used to study biological systems. The development of such probes is a significant area of research for understanding disease and identifying therapeutic targets.

The core structure of this compound, featuring a hydroxyl group and an amide linkage, allows for potential modifications to incorporate fluorophores or other reporter groups. These modifications would enable the tracking and visualization of biological processes. The butyramide (B146194) moiety itself is of interest as some butyramide derivatives have shown biological activity, including potential anticonvulsive properties and roles as histone deacetylase inhibitors. This suggests that this compound could serve as a scaffold for developing novel probes to investigate these biological pathways. Future research could focus on synthesizing derivatives of this compound and evaluating their utility as molecular probes in cellular and in vivo imaging studies.

Potential in Polymeric Systems and Drug Delivery Research

Research into polymers containing hydroxypropyl amide functionalities has highlighted their potential in biomedical applications, particularly in drug delivery systems. While not focusing specifically on this compound as a monomer, studies on analogous structures provide insight into its potential. For instance, poly(N-3-hydroxypropyl)aspartamide (PHPA) and poly(N-(2-hydroxypropyl) methacrylamide) (PHPMA) are well-investigated polymers in this field.

These polymers are known for their biocompatibility and water solubility, which are crucial properties for drug carriers. The hydroxyl groups along the polymer chain provide sites for attaching therapeutic agents, targeting ligands, or imaging agents. The resulting polymer-drug conjugates can improve the pharmacokinetic profile of the attached drug, prolonging its circulation time and potentially reducing side effects.

The research on these related polymers suggests that this compound could be explored as a monomer or a functional component in the development of novel biodegradable and biocompatible polymers for drug delivery.

Table 1: Comparison of Polymers with Potential Drug Delivery Applications

| Polymer | Monomer/Repeating Unit | Key Features in Drug Delivery Research |

| Poly(N-3-hydroxypropyl)aspartamide (PHPA) | N-(3-hydroxypropyl)aspartamide | Biocompatible, biodegradable, potential backbone for gene carriers. |

| Poly(N-(2-hydroxypropyl) methacrylamide) (PHPMA) | N-(2-hydroxypropyl) methacrylamide | Biocompatible, non-immunogenic, allows for attachment of drugs via biodegradable spacers. |

Exploration in Agricultural Science Research

The application of amides in agriculture is well-established, primarily in the form of fertilizers and as active ingredients in pesticides. Butanamide and its derivatives are noted for their use in the production of agricultural chemicals solubilityofthings.com. While specific research on this compound in this sector is limited, the broader context of amide use in agriculture suggests potential avenues for exploration.

Amides are a crucial source of slow-release nitrogen for crops, which can enhance nutrient uptake efficiency and improve soil health. Furthermore, certain complex butyramide derivatives, such as Bromobutide, are utilized as herbicides. This indicates that the butyramide structure can be a key component in agrochemically active molecules.

The exploration of this compound in agricultural science could involve its investigation as a plant growth regulator or as a scaffold for the development of new pesticides with potentially improved environmental profiles. Its water solubility, conferred by the hydroxypropyl group, might offer advantages in formulation and application.

Table 2: Examples of Amide-Based Compounds in Agriculture

| Compound/Class | Application | Function |

| Urea | Fertilizer | High-nitrogen content, slow-release source of nitrogen. |

| Bromobutide | Herbicide | Active ingredient for weed control. |

| Amide Alkaloids | Nematicidal Agents | Control of nematode pests in crops. |

Use as Thermally Reactive Tracers in Geochemical Systems

In the field of geochemistry, particularly in the management of geothermal reservoirs, thermally reactive tracers are employed to monitor the thermal state and fluid flow paths. Amides have been identified as a promising class of compounds for such applications due to their predictable hydrolysis rates at elevated temperatures.

The hydrolysis of amides is a temperature-dependent reaction, making them suitable for tracking thermal fronts in geothermal systems. Research has been conducted on a range of carboxamides to determine their kinetic parameters for use in reservoirs with temperatures between 100 and 200°C. The stability of the hydrolysis products is also a key factor in their suitability as tracers.

Although this compound has not been specifically detailed in published studies of geothermal tracers, its amide structure makes it a candidate for investigation. The presence of the hydroxypropyl group may influence its solubility and reactivity at high temperatures, potentially offering unique properties as a thermally sensitive tracer. Further research would be needed to characterize its hydrolysis kinetics and thermal stability under geothermal conditions.

Table 3: Key Parameters for Amides as Geothermal Tracers

| Parameter | Description | Relevance to this compound |

| Hydrolysis Kinetics | The rate at which the amide bond breaks in the presence of water at different temperatures. | Would need to be experimentally determined to assess its suitability as a tracer for specific temperature ranges. |

| Thermal Stability | The stability of the parent compound and its hydrolysis products at reservoir temperatures. | The stability of this compound and its products (butyric acid and 3-aminopropanol) would be critical for reliable data interpretation. |

| pH/pOH Influence | The effect of pH on the rate of hydrolysis. | Understanding this relationship is important for accurate application in various geothermal fluid chemistries. |

Future Research Directions and Unanswered Questions

Elucidation of Comprehensive Receptorome and Interactome

A fundamental step in characterizing the biological activity of N-(3-Hydroxypropyl)butyramide is to identify its molecular targets. A thorough investigation into its receptorome (the full range of receptors it interacts with) and interactome (the complete set of its molecular interactions) is paramount. Future research should employ a variety of advanced techniques to achieve this.

Initial screening could involve broad panels of known receptors, particularly those associated with short-chain fatty acids and related signaling molecules. Techniques such as radioligand binding assays and high-throughput screening against libraries of G-protein coupled receptors (GPCRs), nuclear receptors, and ion channels would provide a preliminary map of potential interactions.

To gain a more unbiased and comprehensive understanding, chemoproteomics approaches will be crucial. This could involve synthesizing a tagged version of this compound to be used as a probe for affinity purification-mass spectrometry (AP-MS). This would allow for the identification of binding partners in a cellular context, revealing not only direct receptor targets but also other interacting proteins such as enzymes and transporters.

Table 1: Hypothetical Data from a Receptor Binding Screen for this compound

| Receptor Target | Binding Affinity (Ki) | Assay Type |

| GPR41 (FFAR3) | > 100 µM | Radioligand Displacement |

| GPR43 (FFAR2) | > 100 µM | Radioligand Displacement |

| HDAC1 | 15 µM | Enzymatic Assay |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | 50 µM | Ligand Binding Assay |

This table presents hypothetical data to illustrate the type of results that would be sought in future receptor screening studies.

Advanced Mechanistic Studies at the Subcellular Level

Once primary binding partners are identified, the next critical phase of research will be to dissect the downstream signaling pathways and mechanistic actions of this compound at the subcellular level. High-resolution microscopy techniques, including confocal and super-resolution microscopy, will be essential to visualize the localization of the compound (or its fluorescently tagged analogues) within cells and to observe its effects on subcellular structures.

Investigating the compound's influence on second messenger systems, such as cyclic AMP (cAMP) and intracellular calcium levels, will provide insights into the signaling cascades it triggers. Furthermore, studies should focus on its effects on key cellular processes like gene expression, protein phosphorylation, and metabolic pathways. For example, if histone deacetylases (HDACs) are identified as targets, subsequent research would need to explore the resulting changes in histone acetylation and gene transcription.

Rational Design of Next-Generation Analogues with Tuned Biological Properties

The synthesis and evaluation of a focused library of this compound analogues will be a vital component of future research. This approach, known as structure-activity relationship (SAR) studies, will help to identify the key chemical features of the molecule that are responsible for its biological activity. By systematically modifying the butyramide (B146194) or the hydroxypropyl portions of the molecule, researchers can aim to develop analogues with enhanced potency, selectivity, or altered pharmacokinetic properties.

Computational modeling and in silico docking studies could guide the rational design of these new compounds, predicting how structural changes might affect binding to identified targets. This iterative process of design, synthesis, and biological testing will be instrumental in developing more refined chemical probes to study specific biological pathways.

Integration of Multi-Omics Data in Understanding Biological Effects

To capture the full spectrum of biological changes induced by this compound, a systems biology approach integrating multiple "omics" datasets will be indispensable. This would involve treating cells or model organisms with the compound and then performing a comprehensive analysis of the:

Transcriptome: Using RNA-sequencing to identify all genes whose expression is altered.

Proteome: Employing mass spectrometry-based proteomics to quantify changes in protein levels and post-translational modifications.

Metabolome: Utilizing techniques like NMR and mass spectrometry to profile changes in endogenous small-molecule metabolites.

Integrating these large datasets will provide a holistic view of the cellular response to this compound and can help to formulate new hypotheses about its mechanism of action and biological function. nih.govmetabolomics.seplos.orgnih.gov

Table 2: Illustrative Multi-Omics Data Integration for this compound Research

| Omics Layer | Potential Findings | Implication |

| Transcriptomics | Upregulation of genes involved in lipid metabolism. | Suggests a role in regulating cellular energy homeostasis. |

| Proteomics | Increased levels of antioxidant enzymes. | Points towards a potential role in mitigating oxidative stress. |

| Metabolomics | Altered levels of Krebs cycle intermediates. | Indicates an impact on mitochondrial function. |

This table provides a conceptual framework for the types of integrated data and insights that could be generated.

Exploration of New Therapeutic Avenues as Research Tools

As the molecular mechanisms of this compound are elucidated, it can be developed into a valuable research tool for exploring various physiological and pathological processes. For instance, if it is found to selectively modulate a particular enzyme or receptor, it could be used to study the role of that target in different disease models.

The development of potent and selective analogues, as described in section 8.3, would be particularly important for this application. These "chemical probes" could be used to investigate complex biological systems and may help to validate new therapeutic targets. nih.gov The ultimate goal would be to leverage this compound and its derivatives to better understand disease pathways and to pave the way for the development of novel therapeutic strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.